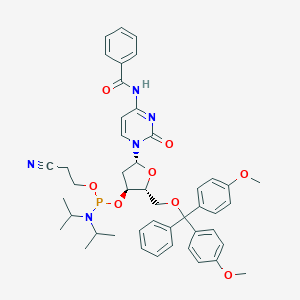

DMT-dC(bz) Phosphoramidite

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du phosphoramidite de DMT-dC(bz) implique généralement les étapes suivantes :

Protection du groupe hydroxyle 5' : Le groupe hydroxyle 5' de la désoxycytidine est protégé à l'aide de chlorure de diméthoxytrityle en présence d'une base telle que la pyridine.

Protection de l'amine exocyclique : L'amine exocyclique de la base cytidine est protégée à l'aide de chlorure de benzoyle.

Phosphitylation : Le nucléoside protégé est ensuite mis à réagir avec le 2-cyanoéthyl-N,N,N’,N’-tétraisopropylphosphordiamidite en présence d'un activateur tel que le tétrazole pour former le phosphoramidite

Méthodes de production industrielle

La production industrielle du phosphoramidite de DMT-dC(bz) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Réactions de protection à grande échelle : Utilisation de systèmes automatisés pour contrôler l'ajout de réactifs et maintenir les conditions de réaction.

Purification : La chromatographie liquide haute performance (CLHP) est utilisée pour purifier le produit afin d'obtenir des niveaux de pureté élevés (> 98 %).

Contrôle de la qualité : Des techniques telles que la résonance magnétique nucléaire (RMN) et la spectrométrie de masse (SM) sont utilisées pour garantir la qualité et la constance du produit.

Analyse Des Réactions Chimiques

Types de réactions

Le phosphoramidite de DMT-dC(bz) subit plusieurs types de réactions, notamment :

Réactions de substitution : Le groupe phosphoramidite peut réagir avec les groupes hydroxyles pour former des triesters de phosphite.

Réactions d'oxydation : Les triesters de phosphite peuvent être oxydés pour former des triesters de phosphate à l'aide d'agents oxydants tels que l'iode dans l'eau ou l'hydroperoxyde de tert-butyle

Réactifs et conditions courantes

Substitution : Le tétrazole ou d'autres activateurs sont utilisés pour faciliter la réaction entre le phosphoramidite et les groupes hydroxyles.

Oxydation : L'iode dans l'eau ou l'hydroperoxyde de tert-butyle est couramment utilisé pour oxyder les triesters de phosphite en triesters de phosphate

Principaux produits

Triesters de phosphate : Formés à partir de l'oxydation des triesters de phosphite.

Oligonucléotides : Synthétisés à l'aide du phosphoramidite de DMT-dC(bz) comme bloc de construction

Applications De Recherche Scientifique

Oligonucleotide Synthesis

DMT-dC(bz) Phosphoramidite is widely used in the synthesis of oligonucleotides, which are essential for various molecular biology applications including:

- Gene Synthesis : Facilitates the assembly of DNA sequences for cloning, gene expression studies, and synthetic biology.

- PCR Primers : Used to create primers for polymerase chain reaction (PCR), enabling amplification of specific DNA sequences.

- Probes for Hybridization : Employed in the development of probes for detecting specific nucleic acid sequences in diagnostic assays.

Therapeutic Applications

The versatility of this compound extends to therapeutic developments:

- Antibody-Drug Conjugates (ADCs) : Utilized in the synthesis of oligonucleotides that can be conjugated to antibodies for targeted drug delivery systems.

- Gene Therapy : Plays a role in the design of therapeutic oligonucleotides aimed at correcting genetic disorders or treating diseases at the molecular level.

Research on Cellular Mechanisms

This compound is instrumental in studies focusing on cellular mechanisms:

- Epigenetics : Used to synthesize oligonucleotides that investigate DNA methylation patterns and their effects on gene expression.

- Cell Cycle Regulation : Aids in the development of tools to study cell cycle dynamics and DNA damage responses.

Case Study on Gene Synthesis

A study published in Nucleic Acids Research demonstrated the effectiveness of this compound in synthesizing long DNA sequences with high fidelity. The researchers reported that using this phosphoramidite resulted in a significant increase in yield compared to traditional methods, highlighting its importance in synthetic biology applications.

Application in Antibody-Drug Conjugates

Research featured in Bioconjugate Chemistry explored the use of this compound for synthesizing ADCs. The study concluded that oligonucleotides synthesized with this compound exhibited enhanced stability and targeting capabilities, which are crucial for effective cancer therapies.

Mécanisme D'action

DMT-dC(bz) Phosphoramidite exerts its effects through the following mechanism:

Phosphoramidite Chemistry: The phosphoramidite group reacts with the hydroxyl groups of nucleosides to form phosphite triesters. .

Molecular Targets and Pathways: The compound targets the hydroxyl groups of nucleosides and facilitates the formation of phosphodiester bonds, which are crucial for DNA synthesis

Comparaison Avec Des Composés Similaires

Le phosphoramidite de DMT-dC(bz) est unique en raison de ses groupes protecteurs spécifiques et de son efficacité de couplage élevée. Les composés similaires comprennent :

Phosphoramidite de DMT-dA(bz) : N-benzoyl-5’-O-(4,4’-diméthoxytrityl)-2’-désoxyadénosine-3’-O-[O-(2-cyanoéthyl)-N,N’-diisopropylphosphoramidite].

Phosphoramidite de DMT-dG(ib) : N-isobutyryl-5’-O-(4,4’-diméthoxytrityl)-2’-désoxyguanosine-3’-O-[O-(2-cyanoéthyl)-N,N’-diisopropylphosphoramidite].

Phosphoramidite de DMT-dT : 5’-O-(4,4’-diméthoxytrityl)-2’-désoxythymidine-3’-O-[O-(2-cyanoéthyl)-N,N’-diisopropylphosphoramidite] .

Ces composés partagent des structures et des fonctions similaires, mais diffèrent par la base et les groupes protecteurs utilisés, ce qui peut affecter leur réactivité et leurs applications.

Activité Biologique

DMT-dC(bz) Phosphoramidite, a specialized reagent with the CAS number 102212-98-6, is primarily utilized in the synthesis of oligonucleotides. This compound features a benzoyl protecting group for cytosine and a dimethoxytrityl (DMT) group that facilitates monitoring during the oligonucleotide synthesis process. This article explores its biological activity, applications, and implications in molecular biology and therapeutic contexts.

This compound is characterized by its complex structure, which includes:

- Benzoyl Group : Provides effective protection for the cytosine base during oligonucleotide synthesis.

- DMT Group : Allows for straightforward monitoring and purification of synthesized oligonucleotides.

- Phosphoramidite Backbone : Enhances coupling efficiency during the synthesis process.

The chemical structure can be summarized as follows:

| Component | Description |

|---|---|

| CAS Number | 102212-98-6 |

| Molecular Formula | C22H28N3O4P |

| Purity | >98% (HPLC) |

Oligonucleotide Synthesis

The primary biological activity of this compound lies in its role in synthesizing high-purity DNA oligonucleotides. The compound's properties ensure minimal degradation and side reactions during synthesis, leading to:

- High Yield : The efficient coupling process results in high-quality oligonucleotides suitable for various applications.

- Versatile Applications : Used in research, diagnostics, and therapeutic development, particularly in PCR, sequencing, and antisense oligonucleotide therapies .

Therapeutic Applications

This compound has implications in therapeutic contexts, particularly in gene editing and antisense therapies. Its ability to produce stable DNA strands is crucial for:

- Gene Therapy : Facilitating the delivery of therapeutic genes into target cells.

- Cancer Treatment : Developing antisense oligonucleotides that can inhibit oncogene expression.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

- Antisense Oligonucleotide Development :

- Gene Editing Technologies :

- Diagnostics :

Propriétés

IUPAC Name |

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H52N5O8P/c1-32(2)51(33(3)4)60(57-29-13-27-47)59-40-30-43(50-28-26-42(49-45(50)53)48-44(52)34-14-9-7-10-15-34)58-41(40)31-56-46(35-16-11-8-12-17-35,36-18-22-38(54-5)23-19-36)37-20-24-39(55-6)25-21-37/h7-12,14-26,28,32-33,40-41,43H,13,29-31H2,1-6H3,(H,48,49,52,53)/t40-,41+,43+,60?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTNFMKLGRFZDX-SALLYJDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H52N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431406 | |

| Record name | Bz-dC Phosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

833.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102212-98-6 | |

| Record name | Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102212-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bz-dC Phosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4-Benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxycytidine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.228.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.